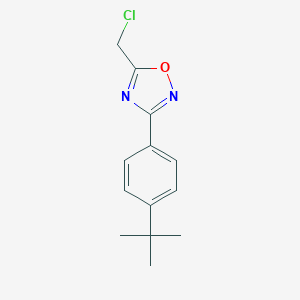

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)17-16-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQQUIHBQATFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381835 | |

| Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-40-7 | |

| Record name | 5-(Chloromethyl)-3-[4-(1,1-dimethylethyl)phenyl]-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-Tert-Butylbenzamidoxime

The synthesis begins with the preparation of 4-tert-butylbenzamidoxime (5 ), derived from 4-tert-butylbenzonitrile (4 ) through hydroxylamine-mediated nucleophilic addition. In a typical procedure, 4-tert-butylbenzonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6–8 hours, yielding the amidoxime as a white crystalline solid.

Reaction Conditions :

-

Solvent: Ethanol

-

Temperature: 80°C (reflux)

-

Yield: 85–90%

Acylation with Chloroacetyl Chloride

The amidoxime intermediate is subsequently acylated with chloroacetyl chloride. In a cooled (0°C) dichloromethane (DCM) solution, 4-tert-butylbenzamidoxime (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) to neutralize HCl byproducts. The reaction proceeds for 2 hours at 0–20°C, forming the acylated intermediate.

Key Parameters :

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Temperature: 0°C → 20°C (gradual warming)

-

Yield: 80–85%

Cyclization to 1,2,4-Oxadiazole

The final step involves thermal cyclization of the acylated intermediate in toluene under reflux for 12 hours. This intramolecular dehydration forms the 1,2,4-oxadiazole ring, yielding the target compound.

Optimized Conditions :

-

Solvent: Toluene

-

Temperature: 110°C (reflux)

-

Catalyst: None (thermal cyclization)

-

Yield: 90–95%

Overall Reaction Pathway :

Alternative Method: One-Pot Sequential Reaction

Simultaneous Acylation and Cyclization

To streamline the synthesis, a one-pot method eliminates the isolation of intermediates. 4-Tert-butylbenzamidoxime, chloroacetyl chloride, and triethylamine are combined in DCM at 0°C. After complete acylation, the solvent is evaporated, and toluene is added directly for cyclization under reflux.

Advantages :

-

Reduced purification steps

-

Total yield: 88–92%

Challenges :

-

Requires strict stoichiometric control to prevent over-acylation.

Mechanistic Considerations and Side Reactions

Cyclization Mechanism

The cyclization proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the chloroacetyl group, followed by HCl elimination to form the oxadiazole ring.

Common Side Products

-

Incomplete Cyclization : Traces of the acylated intermediate may remain if reaction time or temperature is insufficient.

-

Hydrolysis Products : Exposure to moisture leads to ester hydrolysis, forming carboxylic acid derivatives.

Mitigation Strategies :

-

Use of anhydrous solvents and molecular sieves.

-

Extended reflux duration (up to 15 hours) for complete conversion.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purification Complexity |

|---|---|---|---|

| Stepwise Synthesis | 90–95% | 18–20 hours | Moderate (column chromatography) |

| One-Pot Reaction | 88–92% | 14–16 hours | Low (recrystallization) |

Key Observations :

-

The stepwise method offers marginally higher yields but requires intermediate isolation.

-

The one-pot approach improves efficiency at a slight cost to purity.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxadiazole N-oxide.

Scientific Research Applications

Organic Synthesis

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. Researchers have utilized this compound to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Materials Science

In materials science, this oxadiazole derivative has been explored for its potential use in the development of polymers and coatings. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and improve mechanical properties. Studies have indicated that materials derived from this compound exhibit favorable characteristics such as increased resistance to degradation and improved barrier properties.

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

| Barrier Properties | High |

Medicinal Chemistry

The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development. Research has shown that derivatives of oxadiazoles can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution patterns on the oxadiazole ring can significantly influence biological activity.

Case Study Example : A study published in a peer-reviewed journal demonstrated that certain oxadiazole derivatives exhibited potent activity against cancer cell lines, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, lipophilicity, and reactivity:

Key Observations :

- Lipophilicity : The tert-butyl group significantly increases logP compared to halophenyl analogs, favoring membrane permeability but reducing aqueous solubility.

- Reactivity: All analogs retain the chloromethyl group, enabling nucleophilic substitutions (e.g., with phenols or amines) to generate diverse derivatives .

Antimicrobial Activity:

- Target Compound: Limited direct data, but structurally related 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Chlorophenyl Analog : Exhibits moderate antifungal activity (MIC ~16 µg/mL) due to enhanced electrophilicity from Cl .

Anticancer Activity:

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : Shows IC₅₀ values of 0.5–2 µM against breast (T47D) and colorectal (HCT-116) cancer cells. Activity is linked to G₁ phase arrest and apoptosis induction .

- Tert-butyl Derivative: No direct data, but steric bulk may hinder target binding compared to smaller substituents (e.g., trifluoromethylphenyl) .

Biological Activity

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The focus of this article is to explore the biological activity of this specific oxadiazole derivative through a review of relevant studies and findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 175204-40-7 |

| Molecular Formula | C13H15ClN2O |

| Molecular Weight | 250.73 g/mol |

| PubChem CID | 2781701 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis, demonstrating that modifications in the chemical structure could enhance activity against resistant strains .

In particular, compounds similar to this compound showed promising results in inhibiting bacterial growth through mechanisms involving disruption of cellular processes.

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively documented. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines. In a comparative study, several oxadiazole derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with varying degrees of cytotoxicity .

Table 1 summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Novel Oxadiazole Derivative A | MDA-MB-231 | 0.65 |

| Novel Oxadiazole Derivative B | U-937 | 2.41 |

Note: TBD indicates that specific data for the compound was not available.

The biological activity of oxadiazoles often involves interaction with specific cellular targets. For example, certain derivatives have been shown to inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation. The mechanism typically involves binding to active sites on these enzymes, thereby disrupting their function and leading to cell death or growth inhibition .

Case Studies and Research Findings

- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant antitubercular activity with an EC50 value as low as 0.072 μM against Mycobacterium tuberculosis strains . This highlights the potential for developing new treatments for tuberculosis using modified oxadiazoles.

- Cytotoxicity Studies : Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through activation of p53 pathways and caspase cleavage . This suggests a mechanism where these compounds not only inhibit growth but also actively promote programmed cell death in malignancies.

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl ring or the introduction of halogen atoms can significantly affect the biological potency of these compounds . This emphasizes the importance of chemical structure in determining the efficacy of oxadiazole derivatives.

Q & A

Basic: What synthetic methodologies are reported for preparing 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:

- Step 1 : Reacting 4-tert-butylbenzamidoxime with chloroacetyl chloride under basic conditions (e.g., NaH or Cs₂CO₃) to form the oxadiazole ring.

- Step 2 : Purification via silica gel chromatography or recrystallization to isolate the chloromethyl-substituted product .

- Key parameters : Reaction temperature (50–80°C), solvent choice (DME, THF), and stoichiometric control to minimize side products like uncyclized intermediates .

Basic: How is the structural integrity of this compound validated in research settings?

Validation relies on multi-modal analytical techniques:

- NMR spectroscopy : Distinct ¹H/¹³C signals for the tert-butyl group (δ ~1.3 ppm for ¹H; ~30 ppm for ¹³C) and chloromethyl moiety (δ ~4.5 ppm for ¹H; ~40 ppm for ¹³C) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₆ClN₂O requires m/z 255.0898) .

- HPLC : Assess purity (>95% by reverse-phase C18 column) .

Advanced: What structure-activity relationship (SAR) insights guide modifications of this oxadiazole scaffold?

SAR studies suggest:

- 3-Phenyl substituent : The tert-butyl group enhances lipophilicity, improving membrane permeability in cellular assays . Substitution with electron-withdrawing groups (e.g., CF₃) may boost apoptotic activity in cancer models .

- 5-Chloromethyl group : Critical for covalent binding to targets (e.g., TIP47 protein) via nucleophilic substitution . Replacement with non-reactive groups (e.g., methyl) abolishes activity .

- Methodological approach : Iterative synthesis of analogs followed by in vitro cytotoxicity screening (e.g., MTT assay) and flow cytometry to assess apoptosis .

Advanced: How can researchers identify the molecular target of this compound in biological systems?

Photoaffinity labeling is a robust strategy:

- Step 1 : Synthesize a photoactivatable analog (e.g., aryl azide or diazirine derivative) .

- Step 2 : Irradiate treated cells (e.g., T47D breast cancer cells) to crosslink the compound to its target protein.

- Step 3 : Pull-down assays and LC-MS/MS to identify bound proteins (e.g., TIP47, an IGF-II receptor-binding protein) .

Advanced: What computational tools predict the binding interactions of this compound with nuclear receptors?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like FXR or PXR. The tert-butyl group may occupy hydrophobic pockets, while the oxadiazole ring engages in π-π stacking .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize analogs for synthesis .

Advanced: How can conflicting reports on its biological activity across cell lines be reconciled?

Discrepancies arise from:

- Cell line variability : Differential expression of molecular targets (e.g., TIP47 in T47D vs. absent in resistant lines) .

- Physicochemical factors : LogP (lipophilicity) affects cellular uptake; lower solubility may limit efficacy in nutrient-rich media .

- Experimental validation : Use isogenic cell lines or CRISPR-edited models to isolate target-dependent effects .

Advanced: What analytical methods assess the compound’s stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Measures decomposition temperature (>200°C typical for oxadiazoles) .

- Solution stability : Monitor degradation via UV-Vis (λmax ~270 nm) in PBS or cell culture media over 24–72 hours .

- Accelerated stability testing : Expose to light, heat (40°C), and varying pH (3–9) to identify degradation pathways .

Advanced: How is this compound utilized in non-biological applications, such as materials science?

In scintillator formulations:

- Role : Acts as a primary dopant (e.g., with BPBD derivatives) to enhance radiation resistance and fluorescence quantum yield .

- Characterization : Radioluminescence assays and X-ray diffraction to evaluate crystal structure compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.